molecular formula C28H22O6S2 B1202180 2,2'-([1,1'-Biphenyl]-4,4'-diyldivinylene)bis(benzenesulphonic) acid CAS No. 38775-22-3

2,2'-([1,1'-Biphenyl]-4,4'-diyldivinylene)bis(benzenesulphonic) acid

Cat. No. B1202180
CAS RN: 38775-22-3
M. Wt: 518.6 g/mol
InChI Key: SQAKQVFOMMLRPR-UHFFFAOYSA-N
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Description

Benzenesulphonic acid is the simplest aromatic sulfonic acid . It forms white deliquescent sheet crystals or a white waxy solid that is soluble in water and ethanol, slightly soluble in benzene and insoluble in nonpolar solvents like diethyl ether .


Synthesis Analysis

Benzenesulphonic acid is prepared from the sulfonation of benzene using concentrated sulfuric acid . This conversion illustrates aromatic sulfonation, which has been called "one of the most important reactions in industrial organic chemistry" .


Molecular Structure Analysis

The molecular structure of benzenesulphonic acid has been studied . The crystal structure of benzenesulphonic acid is orthorhombic, with a = 15.3524 (8) Å, b = 5.7180 (3) Å, c = 15.3395 (9) Å .


Chemical Reactions Analysis

Benzenesulphonic acid exhibits the reactions typical of other aromatic sulfonic acids, forming sulfonamides, sulfonyl chloride, and esters . The sulfonation is reversed above 220 °C .

Scientific Research Applications

  • Novel Complexes Construction : A study by Sun et al. (2010) discusses the use of a polycarboxylate ligand, closely related to the chemical , as an organic linker in the synthesis of new metal–organic frameworks with various structures (Sun et al., 2010).

  • Copper Metal–Organic Systems : Dai et al. (2009) describe the synthesis of copper metal–organic complexes using flexible dicarboxylate ligands, demonstrating the role of such compounds in creating discrete molecular structures and coordination polymers (Dai et al., 2009).

  • Phosphonic Acid Functionalized Surfaces : Sundell et al. (1993) report the synthesis of a polymerizable bis(phosphonic acid) monomer and its use in creating porous polystyrenes with surface-supported bis(phosphonic acid) groups, which are applied in catalyst support (Sundell et al., 1993).

  • Photoluminescent Coordination Polymer : A 2017 study by Su et al. focuses on a luminescent three-dimensional coordination polymer built using a ligand based on biphenyltetracarboxylic acids, similar to the chemical , demonstrating its potential as a fluorescent material (Su et al., 2017).

  • Catalyst Development : Research by Skupov et al. (2007) explores the creation of palladium-based polymerization catalysts using similar compounds, highlighting the application in polymerization processes (Skupov et al., 2007).

  • Synthesis of Novel Poly(amide‐imide)s : Banihashemi and Behniafar (2003) report the synthesis of new aromatic diimide-dicarboxylic acids and their use in preparing novel aromatic poly(amide-imide)s, showcasing the versatility of similar compounds in polymer chemistry (Banihashemi & Behniafar, 2003).

Safety And Hazards

Benzenesulphonic acid is corrosive and harmful if swallowed . It causes severe skin burns and eye damage . It’s recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this substance .

properties

IUPAC Name

2-[(E)-2-[4-[4-[(E)-2-(2-sulfophenyl)ethenyl]phenyl]phenyl]ethenyl]benzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22O6S2/c29-35(30,31)27-7-3-1-5-25(27)19-13-21-9-15-23(16-10-21)24-17-11-22(12-18-24)14-20-26-6-2-4-8-28(26)36(32,33)34/h1-20H,(H,29,30,31)(H,32,33,34)/b19-13+,20-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQAKQVFOMMLRPR-IWGRKNQJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC2=CC=C(C=C2)C3=CC=C(C=C3)C=CC4=CC=CC=C4S(=O)(=O)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C2=CC=C(C=C2)C3=CC=C(C=C3)/C=C/C4=CC=CC=C4S(=O)(=O)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30892591
Record name 2,​2'-​[(1E)​-​[1,​1'-​biphenyl]​-​4,​4'-​diyldi-​2,​1-​ethenediyl]​bis-Benzenesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30892591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

518.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-([1,1'-Biphenyl]-4,4'-diyldivinylene)bis(benzenesulphonic) acid

CAS RN

334756-45-5, 38775-22-3, 54351-85-8
Record name 2,​2'-​[(1E)​-​[1,​1'-​biphenyl]​-​4,​4'-​diyldi-​2,​1-​ethenediyl]​bis-Benzenesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30892591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-([1,1'-biphenyl]-4,4'-diyldivinylene)bis(benzenesulphonic) acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.184
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Benzenesulfonic acid, 2,2'-([1,1'-biphenyl]-4,4'-diyldi-2,1-ethenediyl)bis
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Zhou, L Jin, J Chen, W Hong, G Liang… - Chemical Engineering …, 2023 - Elsevier
Organic persistent luminescence (OPL) with multi-dimensional stimuli-response has attracted increasing interests due to its wide potential applications in sensing, optical devices and …
Number of citations: 7 www.sciencedirect.com

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